3-(2-Chlorophenyl)azetidine hydrochloride
Description
3-(2-Chlorophenyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-chlorophenyl group at the 3-position. Its molecular formula is C₉H₁₁Cl₂N, with a molecular weight of 204.09 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
3-(2-chlorophenyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFKASMPRRWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Reaction of Arylmethylamines with Propane Derivatives
A patented process describes the synthesis of azetidine derivatives including 3-substituted azetidines by reacting primary arylmethylamines with propane derivatives bearing leaving groups at the 1 and 3 positions (e.g., 1-bromo-3-chloropropane) in the presence of a non-nucleophilic base and water in an organic solvent. This promotes azetidine ring formation to yield N-protected azetidines, which are subsequently deprotected and converted to azetidine salts.
- Step 1: Heating a mixture of 2-chlorophenylmethylamine (or similar arylmethylamine) with 1-bromo-3-chloropropane in an organic solvent with water and a non-nucleophilic base to form the azetidine ring intermediate.
- Step 2: Hydrogenolysis under pressurized hydrogen with a suitable catalyst in acidic conditions to remove protecting groups and obtain azetidine salt concentrate.
- Step 3: Treatment of the azetidine salt with a strong base at elevated temperature to liberate the azetidine free base as vapor, which is condensed to a liquid form.
This method allows for control over substitution patterns and yields azetidine free bases that can be converted to hydrochloride salts by treatment with hydrogen chloride gas or acid solutions.
Nucleophilic Substitution Using Azetidine Intermediates
Another approach involves nucleophilic substitution reactions where 3-amino-azetidines act as nucleophiles displacing leaving groups on aromatic rings or other substrates to introduce the 2-chlorophenyl group. This method is useful for preparing substituted azetidines with various functional groups and has been optimized for higher yields and broader substrate scope.
Direct Alkylation and Salt Formation
In some synthetic routes, azetidine derivatives are alkylated with substituted benzyl halides under phase-transfer conditions to furnish N-protected azetidines, which are then converted into hydrochloride salts by treatment with 2M hydrogen chloride in ethyl acetate at room temperature. This method yields the hydrochloride salt forms directly, facilitating purification and isolation.
Representative Experimental Procedure (Adapted from Patent and Literature)
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-Chlorophenylmethylamine + 1-bromo-3-chloropropane, organic solvent (e.g., toluene), water, non-nucleophilic base, heat | Formation of N-protected azetidine intermediate | Molar ratio propane derivative to amine ≥ 1:1 |
| 2 | Hydrogenation with Pd/C or Pd(OH)₂ catalyst, strong mineral acid, pressurized H₂, heat | Deprotection and formation of azetidine salt concentrate | Catalyst and by-products removed by filtration |
| 3 | Addition of azetidine salt concentrate to hot, concentrated strong base solution (e.g., NaOH or K₂CO₃) | Liberation of azetidine free base vapor, condensed to liquid | Free base can be converted to hydrochloride salt |
Conversion to Hydrochloride Salt
The free base azetidine is converted to the hydrochloride salt by bubbling hydrogen chloride gas through a stirred suspension of the free base in ethanol at 0°C, followed by refluxing for 12 hours. The precipitated hydrochloride salt is then filtered and washed to yield the pure product with typical yields ranging from 65% to 78%.
Alternative Synthetic Routes and Improvements
Single-step synthesis via mesylate intermediates: Preparation of azetidine-3-amines from 1-benzhydrylazetidin-3-yl methanesulfonate with amines in acetonitrile at 80°C has been reported to give moderate to good yields (up to 72%) of substituted azetidines. This method offers a simpler alternative to multi-step cyclization and deprotection.
Use of Horner–Wadsworth–Emmons reaction: For related azetidine derivatives, the HWE reaction starting from azetidin-3-one derivatives has been employed to introduce functional groups on the azetidine ring, though this method is more common for 3-substituted azetidines with alkene or amino acid functionalities rather than direct 2-chlorophenyl substitution.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of arylmethylamine with 1-bromo-3-chloropropane | 2-chlorophenylmethylamine, 1-bromo-3-chloropropane | Ring closure, hydrogenolysis, base liberation | Moderate to high (up to ~78%) | High specificity, scalable | Multi-step, requires hydrogenation setup |
| Nucleophilic substitution on azetidine intermediates | 3-amino-azetidines, fluoroquinolone or other substrates | Nucleophilic displacement | Moderate | Broad substrate scope | Requires preparation of azetidine nucleophile |
| Alkylation with benzyl bromides + acid salt formation | N-Boc-azetidines, substituted benzyl bromides | Alkylation, acid treatment | 21–64% | Direct salt formation, mild conditions | Moderate yields, purification needed |
| Single-step displacement from mesylate intermediate | 1-benzhydrylazetidin-3-yl methanesulfonate, amines | Nucleophilic substitution at mesylate | Up to 72% | Simpler, fewer steps | Limited to amine nucleophiles |
Summary of Research Findings
- The patented cyclization and hydrogenolysis method remains the most established and scalable approach to synthesize this compound with good yields and purity.
- Single-step nucleophilic substitution from mesylate intermediates offers a practical alternative with competitive yields and operational simplicity.
- Alkylation and salt formation under phase-transfer conditions provide a route to obtain hydrochloride salts directly, though yields can vary.
- Advanced synthetic methods such as the Horner–Wadsworth–Emmons reaction are useful for functionalizing azetidine rings but are less directly applicable for 2-chlorophenyl substitution.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines with different substituents on the phenyl ring .
Scientific Research Applications
3-(2-Chlorophenyl)azetidine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and chlorophenyl group contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chlorophenyl Substituents
3-(4-Chlorophenyl)azetidine Hydrochloride
- Molecular Formula : C₉H₁₁Cl₂N (identical to the 2-chloro isomer) .
- Key Difference : The chlorine atom is at the 4-position of the phenyl ring instead of the 2-position.
3-(3-Chlorophenoxy)azetidine Hydrochloride
- Molecular Formula: C₉H₁₁Cl₂NO .
- Key Difference : Incorporates an oxygen atom linking the azetidine to a 3-chlorophenyl group.
- Impact : The ether linkage increases polarity, which may reduce blood-brain barrier (BBB) penetration compared to the direct phenyl attachment in the target compound.
Heterocycle Modifications
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine Hydrochloride
- Molecular Formula : C₁₂H₁₇Cl₂N (estimated) .
- Key Difference : Replaces the four-membered azetidine with a five-membered pyrrolidine ring and adds two methyl groups.
- Impact : The larger ring size and methyl substituents may enhance conformational flexibility and lipophilicity, influencing pharmacokinetics.
Functional Group Variations
3-(2-Trifluoromethylphenyl)azetidine Hydrochloride
- Molecular Formula : C₁₀H₁₁ClF₃N .
- Key Difference : Substitutes chlorine with a trifluoromethyl (-CF₃) group.
3-Amino-3-(2-chloro-5-methoxyphenyl)azetidine Hydrochloride
- Molecular Formula: Not explicitly stated (similar core: C₁₀H₁₂ClN₂O) .
- Key Difference: Adds an amino group at the 3-position of the azetidine and a methoxy group on the phenyl ring.
- Impact: The amino group introduces hydrogen-bonding capability, which could improve target specificity.
Pharmacological Activity
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(2-Chlorophenyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H11ClN·HCl. It features a four-membered nitrogen-containing heterocycle (azetidine) with a chlorophenyl group at the 3-position, which influences its reactivity and biological properties.
1. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Research indicates that it may interact with specific enzymes or receptors involved in microbial growth, potentially leading to inhibition of bacterial proliferation.
- Case Study : In vitro tests have shown that compounds structurally similar to this compound demonstrate enhanced antibacterial activity, particularly against strains like Mycobacterium tuberculosis (Mtb). The presence of halogen substitutions on the phenyl ring appears to enhance activity, as seen in related compounds tested against Mtb .
2. Anticancer Activity
The compound has also been investigated for its anticancer potential. Initial findings suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Research Findings : A study evaluated several azetidine derivatives for their anticancer activities using the National Cancer Institute's guidelines. Compounds similar to this compound showed promising results against multiple cancer cell lines, including leukemia and breast cancer .
- Table 1: Anticancer Activity of Related Compounds
The biological activity of this compound may be attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, leading to reduced growth rates in microbial and cancer cells.
- Receptor Binding : It is hypothesized that the chlorophenyl group enhances binding affinity to specific receptors, influencing signaling pathways critical for cell survival and proliferation.
Ongoing Research and Future Directions
Research into the biological activities of this compound is ongoing. Current studies are focused on:
- Elucidating the precise mechanisms of action through detailed molecular docking studies.
- Evaluating the compound's pharmacokinetics and toxicity profiles.
- Exploring its potential as a lead compound in drug development for antimicrobial and anticancer therapies.
Q & A
Q. Table 1: Analytical Parameters for Related Azetidine Derivatives
| Compound Name | CAS | Purity | Key Analytical Methods |
|---|---|---|---|
| 3-(Difluoromethyl)azetidine HCl | 1354792-76-9 | 98% | HPLC, NMR, HRMS |
| 3-Hydroxyazetidine HCl | 18621-18-6 | 95% | LC-MS, FT-IR |
Basic: What safety protocols are critical during experimental handling?
Methodological Answer:
- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (classified as H315/H319 ).
- Ventilation: Use fume hoods to mitigate inhalation risks (H332 ).
- Waste disposal: Segregate halogenated waste and transfer to licensed facilities (prevents environmental release of chlorinated byproducts ).
Advanced: How can the azetidine ring be functionalized to optimize pharmacokinetic properties?
Methodological Answer:
- Electrophilic substitution: Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to enhance metabolic stability .
- N-functionalization: React the secondary amine with Boc-anhydride for temporary protection during coupling reactions .
- Ring-strain utilization: Leverage the azetidine’s inherent ring strain for regioselective C-H functionalization (e.g., photoredox catalysis ).
Challenges: Competing side reactions (e.g., ring-opening under acidic conditions) require careful pH control (optimal range: 6–8 ).
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Replicate assays: Test the compound in standardized in vitro models (e.g., human rhinovirus protease inhibition assays ).
- Control variables: Ensure consistent cell lines (e.g., HEK293 vs. HeLa may yield divergent results), solvent (DMSO concentration ≤0.1%), and purity (re-test batches via HPLC ).
- Meta-analysis: Compare IC50 values across studies, adjusting for assay sensitivity (e.g., fluorogenic vs. colorimetric substrates ).
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Isothermal titration calorimetry (ITC): Directly measure binding affinity to receptors (e.g., σ-1 or NMDA targets common in azetidine derivatives ).
- Cryo-EM/X-ray crystallography: Resolve binding modes of the chlorophenyl group in active sites (requires high-purity crystals ).
- Proteome-wide profiling: Use click chemistry probes to identify off-target interactions (e.g., alkyne-tagged analogs for pull-down assays ).
Basic: What storage conditions ensure long-term stability?
Methodological Answer:
- Temperature: Store at -20°C in airtight containers (prevents hydrolysis of the HCl salt ).
- Humidity: Use desiccants (silica gel) to avoid deliquescence (critical for hygroscopic azetidines ).
- Light protection: Amber vials to prevent photodegradation of the chlorophenyl moiety .
Advanced: How does the chlorophenyl substituent influence electronic and steric properties?
Methodological Answer:
- Electronic effects: The 2-chloro group induces moderate electron-withdrawing effects (Hammett σp = 0.23), altering pKa of the azetidine nitrogen (predicted ΔpKa ≈ 1.2 ).
- Steric impact: Ortho-substitution creates torsional strain, reducing rotational freedom (evidenced by X-ray data of analogous compounds ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
